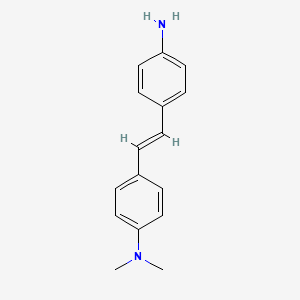

4-Amino-4'-(N,N-dimethylamino)stilbene

Description

The exact mass of the compound 4-Amino-4'-(N,N-dimethylamino)stilbene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-4'-(N,N-dimethylamino)stilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-(N,N-dimethylamino)stilbene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSJPKVJSMRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066807 |

Source

|

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-43-5 |

Source

|

| Record name | 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-4'-(N,N-dimethylamino)stilbene

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS), a prominent stilbene derivative. Renowned for its significant solvatochromic and nonlinear optical (NLO) properties, ADMAS is a molecule of interest for researchers in materials science and drug development. This document details established synthetic routes, including the Wittig and Horner-Wadsworth-Emmons reactions, providing step-by-step protocols and mechanistic insights. Furthermore, it covers essential characterization techniques such as NMR, IR, and UV-Vis spectroscopy, offering a framework for structural verification and photophysical analysis. The content is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to successfully synthesize, purify, and characterize this versatile compound.

Introduction

Overview of Stilbene Derivatives and their Significance

Stilbene, or 1,2-diphenylethene, forms the structural backbone for a vast class of organic compounds known as stilbenoids. These molecules are characterized by two aromatic rings connected by an ethene bridge and can exist as either E (trans) or Z (cis) isomers. The extended π-conjugated system of stilbenes is responsible for their unique photophysical properties, including fluorescence and photoisomerization.[1] The functionalization of the aromatic rings with electron-donating and electron-accepting groups can dramatically influence these properties, leading to a wide range of applications.[2]

Introduction to 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS)

4-Amino-4'-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4'-stilbenediamine, is a "push-pull" stilbene derivative.[3] It features a strong electron-donating dimethylamino group (-N(CH₃)₂) and an electron-donating amino group (-NH₂) at opposite ends of the conjugated system. This electronic asymmetry gives rise to a large ground-state dipole moment and significant changes upon photoexcitation, making it a molecule of great interest.

Key Properties and Applications

The unique electronic structure of ADMAS leads to several important properties and applications:

-

Nonlinear Optical (NLO) Properties: The significant difference in electron distribution between the ground and excited states results in large second-order hyperpolarizabilities, making ADMAS a candidate for applications in optoelectronics and photonics.[4][5]

-

Solvatochromism: The absorption and emission spectra of ADMAS are highly sensitive to the polarity of the solvent.[6] This solvatochromic behavior allows it to be used as a probe to study local environments in chemical and biological systems.[7][8]

-

Fluorescent Probes: The fluorescence properties of ADMAS and its derivatives make them useful as fluorescent probes for various applications, including the detection of biomolecular interactions and targeting β-amyloid plaques.[9][10]

Synthetic Strategies for 4-Amino-4'-(N,N-dimethylamino)stilbene

The synthesis of stilbene derivatives can be achieved through several established methods. The choice of a particular synthetic route often depends on factors such as desired stereoselectivity, availability of starting materials, and reaction scalability. Common methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and palladium-catalyzed cross-coupling reactions like the Heck reaction.[11][12]

The Wittig Reaction: A Classic Approach

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from an aldehyde or ketone and a phosphorus ylide.[13][14]

2.2.1 Mechanism and Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

2.2.2 Detailed Experimental Protocol

A general procedure for the synthesis of a stilbene derivative via the Wittig reaction is as follows:[13]

-

Ylide Formation: In a round-bottom flask under an inert atmosphere, dissolve the appropriate benzyltriphenylphosphonium salt in a dry aprotic solvent (e.g., THF, DMF). Cool the solution in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the corresponding benzaldehyde derivative in the same dry solvent. Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[15] Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[16]

The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-selectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion instead of a phosphorus ylide.[17] This method often provides higher yields and excellent stereoselectivity for the formation of the E (trans) isomer of the alkene.[18][19]

2.3.1 Mechanism and Rationale

The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form an intermediate that eliminates a dialkyl phosphate salt to yield the alkene. The high E-selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the trans-alkene.

2.3.2 Detailed Experimental Protocol

A representative protocol for the HWE synthesis of a stilbene derivative is as follows:

-

Carbanion Formation: To a solution of the diethyl benzylphosphonate in a suitable solvent (e.g., DMF, THF), add a base such as potassium tert-butoxide or sodium hydride at 0 °C. Stir the mixture for a short period to ensure complete formation of the carbanion.

-

Reaction with Aldehyde: Add the substituted benzaldehyde to the reaction mixture and allow it to stir at room temperature. Monitor the reaction progress by TLC.

-

Isolation and Purification: After the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.[18]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[20] This method is particularly useful for synthesizing stilbenes with high stereoselectivity, typically favoring the trans isomer.[21][22][23][24]

2.4.1 Mechanism and Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the stilbene product and regenerates the active Pd(0) catalyst after reductive elimination of HX with a base.

Purification and Characterization

Purification Techniques

After synthesis, the crude ADMAS product typically requires purification to remove unreacted starting materials, byproducts, and catalysts. Common purification methods include:

-

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize out.[16]

-

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel).[15][25]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be effective for the preparative isolation and purification of stilbene derivatives.[26]

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized ADMAS.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[27] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of all protons and carbons in the molecule.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[28][29] Key vibrational bands for ADMAS would include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, C=C stretching for the alkene and aromatic rings, and C-N stretching vibrations.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[28]

Photophysical Characterization

3.3.1 UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of ADMAS in solution reveals the electronic transitions within the molecule. The position of the absorption maximum (λmax) is influenced by the solvent polarity due to the solvatochromic effect.[2]

3.3.2 Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is used to study the emission properties of ADMAS. The emission maximum (λem) and the fluorescence quantum yield (Φf) are important parameters that are also sensitive to the solvent environment.[30]

3.3.3 Solvatochromism: Probing Solvent Polarity

The significant solvatochromism of ADMAS is a result of its large change in dipole moment upon excitation.[6] By measuring the absorption and emission spectra in a series of solvents with varying polarities, a Lippert-Mataga plot can be constructed to quantify the solvatochromic effect and estimate the excited-state dipole moment.

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) |

| Cyclohexane | 2.02 | ~380 | ~450 |

| Toluene | 2.38 | ~390 | ~480 |

| Dichloromethane | 8.93 | ~410 | ~530 |

| Acetonitrile | 37.5 | ~420 | ~580 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~425 | ~600 |

| Note: The spectral data presented here are approximate and can vary depending on the specific experimental conditions. |

Key Properties and Applications

Nonlinear Optical (NLO) Properties

The "push-pull" nature of ADMAS gives rise to significant second-order NLO properties.[4][31] The intramolecular charge transfer from the electron-donating groups to the π-system upon excitation leads to a large second-order hyperpolarizability (β). This makes ADMAS and similar stilbene derivatives promising materials for applications in electro-optic modulation and second-harmonic generation.[5][32]

Application as a Fluorescent Molecular Probe

The sensitivity of the fluorescence of ADMAS to its local environment makes it a valuable tool as a molecular probe. For instance, its derivatives have been explored for in vitro imaging of β-amyloid plaques, which are associated with Alzheimer's disease.[9] The change in fluorescence upon binding to the target provides a detectable signal. Furthermore, the solvatochromic properties of ADMAS can be utilized to probe the polarity of microenvironments in biological systems.[10]

Conclusion and Future Outlook

4-Amino-4'-(N,N-dimethylamino)stilbene is a versatile molecule with a rich photophysical profile that makes it a valuable compound for both fundamental research and practical applications. The synthetic routes outlined in this guide provide reliable methods for its preparation, and the characterization techniques described are essential for ensuring its purity and confirming its structure. The unique combination of NLO and solvatochromic properties will continue to drive research into new applications for ADMAS and its derivatives in areas ranging from materials science to biophotonics. Future work will likely focus on the development of new ADMAS-based materials with enhanced NLO responses and the design of more sophisticated fluorescent probes with improved specificity and sensitivity for biological imaging.

References

- Saïd, K., et al. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Google Scholar.

- (2012).

-

Sharma, A., et al. (2018). Synthetic approaches toward stilbenes and their related structures. PMC. Retrieved from [Link]

-

Paci, B., et al. (1999). Nonlinear optical properties of push–pull stilbenes based on a strong carbocation acceptor moiety. The Journal of Chemical Physics. Retrieved from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. Retrieved from [Link]

- Yan, J., et al. (2012). Preparative Isolation and Purification of Three Stilbene Glycosides from the Tibetan Medicinal Plant Rheum tanguticum Maxim. Ex.

-

Mata, A., et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. NIH. Retrieved from [Link]

- Al-Masri, H. (2008). heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i.

- (2016). Method of producing purified stilbene compounds. Google Patents.

-

(n.d.). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and nonlinear optical properties of push-pull type stilbene and pyrazoline based chromophores. ResearchGate. Retrieved from [Link]

-

Demonceau, A., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Retrieved from [Link]

-

(n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

-

(n.d.). Synthesis of stilbene derivatives 139. ResearchGate. Retrieved from [Link]

-

Horng, M., et al. (2006). Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. ACS Publications. Retrieved from [Link]

-

(2012). SYNTHESIS AND CHEMICAL-OPTICAL CHARACTERIZATION OF PUSH-PULL STILBENES. SciELO México. Retrieved from [Link]

-

(n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. Retrieved from [Link]

-

Lahtinen, M., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. Retrieved from [Link]

-

Jha, P., et al. (2007). Nonlinear optical properties of stilbene and azobenzene derivatives containing azaphosphane groups. Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). 4-Amino-4-(NN-Dimethylamino)Stilbene 98.0%. Pure Synth. Retrieved from [Link]

-

(n.d.). Photophysics of trans -4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. ResearchGate. Retrieved from [Link]

-

Kung, M., et al. (2007). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC. Retrieved from [Link]

-

Zhang, M., et al. (2023). Purification of stilbene synthase from Phaseolus vulgaris and determination of its catalytic activity. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis of 4-amino-trans-stilbene. PrepChem.com. Retrieved from [Link]

-

Prahl, S. (n.d.). 4-Dimethylamino-4'-nitrostilbene. OMLC. Retrieved from [Link]

-

(n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. University of Delaware. Retrieved from [Link]

-

(n.d.). 8. Wittig Reaction. Web Pages. Retrieved from [Link]

-

Nerz, J. (2012, March 31). The Wittig Reaction Synthesis of Stlbene. YouTube. Retrieved from [Link]

-

(n.d.). Fluorescence of Trans-4-Cyano-4′-dimethylaminostilbene; No Evidence for a TICT State. ResearchGate. Retrieved from [Link]

-

Samanta, S., et al. (2012). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC. Retrieved from [Link]

-

Al-Hamdani, A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Retrieved from [Link]

-

Zhuang, S., et al. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. ResearchGate. Retrieved from [Link]

-

Weber, P., et al. (2023). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.mx [scielo.org.mx]

- 3. 4-Amino-4'-(N,N-dimethylamino)stilbene | 22525-43-5 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ00456E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. benchchem.com [benchchem.com]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. juliethahn.com [juliethahn.com]

- 19. researchgate.net [researchgate.net]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. sctunisie.org [sctunisie.org]

- 22. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. vjs.ac.vn [vjs.ac.vn]

- 24. orbi.uliege.be [orbi.uliege.be]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. english.nwipb.cas.cn [english.nwipb.cas.cn]

- 27. 4-AMINO-4'-(N,N-DIMETHYLAMINO)STILBENE(22525-43-5) 1H NMR [m.chemicalbook.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

- 31. researchgate.net [researchgate.net]

- 32. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Photophysical Properties of 4-Amino-4'-(N,N-dimethylamino)stilbene

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS), a fascinating molecule within the stilbene family. Unlike the extensively studied "push-pull" stilbenes, ADMAS possesses a "push-push" electronic architecture with two electron-donating groups. This guide elucidates the core principles governing its light absorption and emission, the profound influence of the solvent environment on its spectral properties (solvatochromism), and the dynamic processes that dictate the fate of its excited state. We will delve into the competitive relationship between fluorescence and non-radiative decay pathways, such as trans-cis isomerization. Detailed experimental protocols for spectroscopic characterization are provided, alongside an exploration of potential applications for researchers in materials science and drug development. This document is intended to serve as an expert resource, bridging theoretical concepts with practical, field-proven insights.

Introduction to Substituted Stilbenes: A Tale of Two Architectures

Stilbene and its derivatives are a cornerstone of photophysics and photochemistry, primarily due to the complex and often competing relaxation mechanisms that follow photoexcitation.[1] The quintessential reaction is the trans-cis isomerization around the central ethylene double bond, a process that has been a model for understanding fundamental photochemical reactions.[2]

The introduction of electron-donating (D) and electron-accepting (A) groups onto the phenyl rings dramatically modulates these properties. The most widely studied derivatives are "push-pull" systems, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which feature a D and an A group at opposite ends of the molecule.[3] This arrangement facilitates a significant intramolecular charge transfer (ICT) upon excitation, leading to a highly polar excited state.[1][4] This ICT character is the origin of their remarkable solvatochromic behavior and their utility in nonlinear optics.[5]

This guide focuses on a less common but equally intriguing architecture: the "push-push" system, exemplified by 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS) . This molecule features two electron-donating groups: a primary amine (-NH₂) and a stronger tertiary amine (-N(CH₃)₂). While a large ground-state-to-excited-state charge transfer of the D-A type is not expected, the electronic redistribution upon photoexcitation still imparts a significant sensitivity to the local environment, making its photophysical properties rich and complex.

Figure 1: Molecular Structure of ADMAS.

Synthesis and Characterization

The synthesis of asymmetrically substituted stilbenes like ADMAS can be efficiently achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a particularly effective method, offering high stereoselectivity for the desired trans isomer. The general workflow involves the reaction of a phosphonate ester with an aldehyde.

Proposed Synthetic Workflow: Horner-Wadsworth-Emmons Reaction

The synthesis can be envisioned by reacting 4-aminobenzylphosphonate with 4-(N,N-dimethylamino)benzaldehyde. This approach builds the central carbon-carbon double bond to yield the final ADMAS product.

Figure 2: Proposed synthetic workflow for ADMAS.

Experimental Protocol: Synthesis

This protocol is a representative example based on standard HWE reaction conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl (4-aminobenzyl)phosphonate (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: The strong base is required to deprotonate the phosphonate, forming the reactive ylide intermediate.

-

Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Condensation: Dissolve 4-(N,N-dimethylamino)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure trans-ADMAS.

Characterization

The identity and purity of the synthesized ADMAS should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂ | [6] |

| Molecular Weight | 238.33 g/mol | [6] |

| CAS Number | 22525-43-5 | [6] |

| Melting Point | 172 °C | [6] |

| Appearance | Light yellow to brown powder/crystal |

Core Photophysical Properties

The interaction of ADMAS with light is governed by its electronic structure. The key processes are electronic absorption, which populates the excited state, and the subsequent de-excitation pathways, including fluorescence.

Electronic Absorption and Emission

-

Absorption (S₀ → S₁): ADMAS exhibits a strong absorption band in the UV-visible region, corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is often referred to as a π-π* transition, localized primarily on the stilbene backbone.

-

Fluorescence (S₁ → S₀): Following absorption and rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence. Due to energy loss during vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift .

Solvatochromism: The Influence of Environment

Solvatochromism is the change in the absorption or emission spectrum of a molecule as the polarity of its solvent is changed. This effect is a powerful indicator of a change in the dipole moment of the molecule between its ground and excited states. For push-pull stilbenes like DANS, this effect is dramatic.[7]

Upon excitation, ADMAS also experiences a redistribution of electron density, leading to an excited state (S₁) that is more polar than its ground state (S₀).

-

In polar solvents , the more polar S₁ state is stabilized to a greater extent than the S₀ state. This increased stabilization lowers the energy gap for emission, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence spectrum.

-

In non-polar solvents , the S₁ state is less stabilized, leading to a blue-shifted emission compared to that in polar solvents.

This behavior can be qualitatively described by the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the change in the molecule's dipole moment. The strong solvatochromic behavior of related stilbenes makes them excellent probes for local environments.[8][9]

Table 2: Illustrative Solvatochromic Data for a Related Push-Pull Stilbene (DANS) (Note: Data for the specific ADMAS molecule is not widely available; this data for DANS is provided to illustrate the principles of solvatochromism in this class of molecules.)

| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |

| Pentane | 1.8 | ~420 | ~520 | 0.14[10] |

| Benzene | 2.3 | 432 | ~550 | 0.53 - 0.7[10] |

| Methylene Chloride | 8.9 | ~440 | ~620 | 0.008[10] |

| Dimethylformamide | 36.7 | ~450 | ~650 | 0.002[10] |

This table clearly shows that as solvent polarity increases, the emission of DANS red-shifts significantly, and the fluorescence quantum yield plummets.[10] This quenching in polar solvents is due to the stabilization of charge-separated states that open up efficient non-radiative decay pathways. A similar, though perhaps less pronounced, trend is expected for ADMAS.

Excited State Dynamics: A Competition of Pathways

Upon absorption of a photon, an ADMAS molecule in the S₁ state has several pathways to release its excess energy. The efficiency of fluorescence is determined by its competition with non-radiative processes.

Figure 3: Jablonski diagram illustrating competing de-excitation pathways for ADMAS.

Radiative Decay: Fluorescence

As discussed, this is the emission of a photon from the S₁ state. The rate of this process (kᵣ) is directly related to the fluorescence quantum yield and lifetime.

Non-Radiative Decay: Photoisomerization

For stilbenes, the most significant non-radiative decay channel is the torsional motion around the central C=C bond.[3] Excitation to the S₁ state weakens this double bond, lowering the energy barrier for rotation.[2] The molecule can twist towards a perpendicular geometry, from which it can efficiently decay back to the S₀ state, landing in either the trans or cis configuration. This process (rate kₙᵣ) is often the dominant factor in reducing the fluorescence quantum yield, especially in low-viscosity solvents where molecular motion is less restricted. The presence of amino groups can raise the energy barrier for this twisting motion compared to unsubstituted stilbene.[3]

Intersystem Crossing (ISC)

Another possible non-radiative pathway is intersystem crossing, where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁).[11] This process involves a change in electron spin and is typically less efficient than isomerization for many stilbenes but can become significant with the introduction of certain substituents.[3]

The fluorescence quantum yield (Φf) is a direct measure of the outcome of this competition: Φf = kᵣ / (kᵣ + kₙᵣ + kᵢₛc)

Experimental Protocols for Characterization

To experimentally determine the photophysical properties of ADMAS, UV-Vis absorption and fluorescence spectroscopy are essential.

Protocol: UV-Vis Absorption Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of ADMAS in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile).

-

Working Solution: Dilute the stock solution to prepare a working solution in a 1 cm pathlength quartz cuvette. Trustworthiness Principle: The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).

Protocol: Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of ADMAS in the solvent of interest. Expertise Insight: The absorbance at the excitation wavelength must be kept below 0.1 (ideally <0.05) to prevent inner-filter effects, where emitted light is reabsorbed by other solute molecules.[10]

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (typically at or near the λₘₐₓ from the absorption spectrum).

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better spectral resolution, while wider slits provide a better signal-to-noise ratio.[10]

-

-

Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions to account for Raman scattering and other background signals.

-

Measurement: Record the emission spectrum of the ADMAS solution. The scan range should cover the expected emission (e.g., from 10 nm above the excitation wavelength to ~750 nm).

-

Data Correction: The raw data should be corrected for the wavelength-dependent sensitivity of the instrument's detector and optics. Most modern instruments perform this correction automatically.[10]

Potential Applications

The unique photophysical properties of ADMAS and related substituted stilbenes make them valuable tools for researchers.

-

Solvatochromic Probes: The sensitivity of the fluorescence emission to solvent polarity makes ADMAS a candidate for use as a probe to map the local polarity and microenvironment of complex systems, such as polymer matrices or the hydrophobic cores of proteins.[8][9]

-

Nonlinear Optical (NLO) Materials: Molecules with large changes in dipole moment upon excitation are candidates for NLO applications, such as in electro-optical switches.[1] The donor-donor substitution pattern of ADMAS provides an interesting contrast to the traditional donor-acceptor NLO chromophores.

-

Fluorescent Dyes and Sensors: The stilbene scaffold can be incorporated into larger molecular systems to act as a fluorescent reporter group. Its sensitivity to twisting and environment could be harnessed to design sensors that report on changes in viscosity or binding events.

Conclusion

4-Amino-4'-(N,N-dimethylamino)stilbene is a compelling photophysical system. Its "push-push" electronic structure differentiates it from the more common "push-pull" stilbenes, yet it retains the key characteristic of a polar excited state that is highly sensitive to its environment. Its behavior is dictated by a delicate balance between radiative fluorescence and non-radiative decay through trans-cis isomerization. Understanding these fundamental properties is crucial for harnessing ADMAS and its derivatives as sophisticated molecular probes, sensors, and components in advanced optical materials. Further research into the time-resolved spectroscopy of ADMAS would provide deeper insights into the precise dynamics of its excited-state relaxation pathways.

References

- Computational Investigations about the Ground and Excited St

- Spectroscopy and dynamics of jet-cooled 4-dimethylamino-4'-cyanostilbene in the S 1 st

- 4-Amino-4-(NN-Dimethylamino)Stilbene 98.0% - Pure Synth.

- Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC.

- Computational Investigations about the Ground and Excited States Properties of Trans-4-N,N-Dimethylamino-4-Nitro-Stilbene (DNS) and Trans-4-N,N-Dimethyl-Amino-4-Cyanostilbene (DCS)

- Synthesis of 4-amino-trans-stilbene - PrepChem.com.

- 4-Dimethylamino-4'-nitrostilbene - OMLC.

- Photorelaxation Pathways of 4-(N, N-Dimethylamino)-4'-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PubMed.

- Photophysics of trans-4-(Dimethylamino)

- Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS)

- 4-Amino-4'-(N,N-dimethylamino)stilbene 22525-43-5 - TCI Chemicals.

- Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC.

- Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solv

Sources

- 1. longdom.org [longdom.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure-synth.com [pure-synth.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

- 11. Photorelaxation Pathways of 4-(N, N-Dimethylamino)-4'-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-4'-(N,N-dimethylamino)stilbene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-4'-(N,N-dimethylamino)stilbene, a prominent member of the "push-pull" stilbene family. The document delineates its core chemical and physical properties, including its CAS number for unambiguous identification. Detailed, field-proven methodologies for its synthesis via the Wittig reaction and subsequent purification through recrystallization are presented. The guide further explores the molecule's significant spectroscopic and photochemical characteristics, which are rooted in its intramolecular charge-transfer capabilities. Key applications in the fields of nonlinear optics, advanced fluorescence imaging, and stimuli-responsive materials are discussed, highlighting the compound's versatility. This guide is intended for researchers and professionals in chemistry, materials science, and drug development, providing both foundational knowledge and practical protocols.

Introduction: The Significance of "Push-Pull" Stilbenes

Stilbene and its derivatives have long been a cornerstone of research in photochemistry and materials science.[1] The introduction of electron-donating and electron-accepting groups at opposite ends of the stilbene backbone gives rise to a class of molecules known as "push-pull" or donor-acceptor stilbenes. 4-Amino-4'-(N,N-dimethylamino)stilbene is a canonical example of this architecture. It features a potent electron-donating dimethylamino group and a similarly electron-donating amino group, which can be protonated to become an electron-withdrawing group, allowing for pH-dependent tuning of its electronic properties. This "push-pull" electronic structure is the foundation of its most interesting and useful behaviors, including strong solvatochromism, high fluorescence quantum yields in certain environments, and significant nonlinear optical (NLO) properties.[2][3]

Upon photoexcitation, these molecules can undergo an intramolecular charge transfer (ICT), creating a highly polar excited state.[2] This phenomenon is central to their application as environmental sensors, as their fluorescence emission is highly sensitive to solvent polarity.[4] Furthermore, the large change in dipole moment between the ground and excited states is a key determinant of their utility in NLO applications, such as second-harmonic generation.[5][6] This guide will provide a detailed examination of the synthesis, properties, and applications of this versatile molecule.

Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for 4-Amino-4'-(N,N-dimethylamino)stilbene are summarized below.

Chemical Structure

The structure of 4-Amino-4'-(N,N-dimethylamino)stilbene is characterized by a central ethylene bridge connecting two phenyl rings, which are substituted at the para positions with an amino group and a dimethylamino group, respectively.

Caption: Chemical structure of 4-Amino-4'-(N,N-dimethylamino)stilbene.

Tabulated Physicochemical Data

The following table summarizes the key chemical and physical properties of 4-Amino-4'-(N,N-dimethylamino)stilbene.

| Property | Value | Reference(s) |

| CAS Number | 22525-43-5 | [7] |

| Molecular Formula | C₁₆H₁₈N₂ | [7] |

| Molecular Weight | 238.33 g/mol | [7] |

| Synonym(s) | N,N-Dimethyl-4,4'-stilbenediamine | [7] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 172 °C | [7] |

| Boiling Point | 429.5 °C at 760 mmHg | [7] |

| Density | 1.119 g/cm³ | [7] |

| Refractive Index | 1.698 | [7] |

| Flash Point | 188.3 °C | [7] |

Synthesis and Purification

The synthesis of stilbene derivatives is a well-established area of organic chemistry. The Wittig reaction is a particularly robust and widely used method for this purpose, offering a high degree of control over the resulting alkene geometry.[8]

General Synthesis Workflow: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.[1] For the synthesis of 4-Amino-4'-(N,N-dimethylamino)stilbene, this would typically involve the reaction of a benzylphosphonium salt with a substituted benzaldehyde.

Caption: General workflow for the synthesis and purification of 4-Amino-4'-(N,N-dimethylamino)stilbene.

Experimental Protocol: Synthesis

This protocol provides a generalized procedure for the synthesis of stilbene derivatives via the Wittig reaction.[9]

-

Ylide Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminobenzyl(triphenyl)phosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the suspension to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. The causality here is the deprotonation of the phosphonium salt to form the highly reactive, brightly colored phosphonium ylide.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Then, add a solution of 4-(N,N-dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product, separating the desired trans-stilbene isomer from impurities.[10][11]

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a hexane/ethyl acetate mixture is often a good starting point for stilbene derivatives.[10]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves. Using excess solvent will reduce the final yield.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals.

-

Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified crystals under vacuum. The purity can be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic and Photochemical Properties

The unique optical properties of 4-Amino-4'-(N,N-dimethylamino)stilbene stem from its "push-pull" electronic structure, which facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation.

Intramolecular Charge Transfer (ICT)

The presence of an electron-donating group (the dimethylamino group) and an electron-accepting group (the amino group, especially when protonated) at opposite ends of the conjugated π-system allows for a substantial redistribution of electron density upon absorption of a photon. This creates a highly polar excited state with a large dipole moment.[2]

Caption: The "push-pull" mechanism leading to Intramolecular Charge Transfer (ICT).

This ICT is responsible for the compound's strong solvatochromism, where the energy of the emitted fluorescence is highly dependent on the polarity of the surrounding medium. In more polar solvents, the highly polar excited state is stabilized, leading to a red-shift (lower energy) in the fluorescence emission spectrum.[4]

Experimental Protocol: Fluorescence Spectroscopy

This protocol outlines the steps for characterizing the fluorescence properties of 4-Amino-4'-(N,N-dimethylamino)stilbene.[12][13]

-

Sample Preparation: Prepare a stock solution of the purified compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Use a calibrated fluorometer. Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[14]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator across a range of wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum of the compound.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to longer wavelengths. This will yield the fluorescence emission spectrum.

-

Data Analysis: Plot the emission intensity versus wavelength. The peak of this plot is the maximum emission wavelength (λₑₘ). Repeat in solvents of varying polarity to observe solvatochromic shifts.

Applications in Research and Technology

The unique photophysical properties of 4-Amino-4'-(N,N-dimethylamino)stilbene and related "push-pull" molecules make them valuable in a range of advanced applications.

-

Nonlinear Optics (NLO): The large difference in dipole moment between the ground and excited states leads to a high molecular hyperpolarizability, a key requirement for NLO materials. These compounds are investigated for applications in electro-optic devices and for second-harmonic generation, where light of one frequency is converted to light of double that frequency.[5][6][15]

-

Fluorescence Probes and Sensors: Due to their sensitivity to the local environment, these stilbenes can be used as fluorescent probes.[16] For example, they can report on the polarity or viscosity of their microenvironment, which is useful in studying biological systems like cell membranes or for monitoring polymerization reactions.

-

Photoremovable Protecting Groups: The photochemical reactivity of the stilbene core can be harnessed. "Push-pull" stilbenes have been developed as photoremovable protecting groups that can be cleaved with visible light, allowing for the controlled release of biologically active molecules like drugs with high spatial and temporal precision.[17]

-

Molecular Switches: The trans-cis photoisomerization of the stilbene double bond can be controlled by light.[18] In "push-pull" systems, this switching can be gated by external stimuli like pH, allowing for the development of sophisticated molecular machines and smart materials.[19]

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. The known hazard and safety information for 4-Amino-4'-(N,N-dimethylamino)stilbene is summarized below.

| Safety Information | Details | Reference(s) |

| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation. | [7] |

| Signal Word | Warning | [7] |

| Precautionary Statement(s) | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention. | [7] |

| Storage | Store at room temperature in a tightly closed container. | [7] |

Conclusion

4-Amino-4'-(N,N-dimethylamino)stilbene is a molecule of significant scientific interest, primarily due to the "push-pull" electronic architecture that imparts a range of valuable photophysical properties. Its strong intramolecular charge transfer character makes it a powerful tool for applications in nonlinear optics and as an environmentally sensitive fluorescent probe. The synthetic and purification protocols are well-established, making it an accessible compound for both fundamental research and the development of advanced materials. As research continues into smart materials, molecular machines, and targeted therapies, the unique properties of 4-Amino-4'-(N,N-dimethylamino)stilbene and its derivatives will undoubtedly continue to be a fertile ground for innovation.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Spectroscopic characterization by laser flash photolysis of electrophilic intermediates derived from 4-aminostilbenes. Stilbene “nitrenium” ions and quinone methide imines. RSC Publishing. [Link]

-

RSC Publishing. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates. [Link]

-

PubMed. (2019). Push-Pull Stilbene: Visible Light Activated Photoremovable Protecting Group for Alcohols and Carboxylic Acids with Fluorescence Reporting Employed for Drug Delivery. [Link]

-

NTU Scholars. (2002). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. [Link]

-

Journal of the American Chemical Society. (2002). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions: The “Amino Conjugation Effect”. [Link]

-

Humboldt-Universität zu Berlin. Fluorescence Spectroscopy of Dyes in Solution. [Link]

-

PMC. (2024). Light-Emitting-Diode-Induced Fluorescence from Organic Dyes for Application in Excitation–Emission Fluorescence Spectroscopy for Food System Analysis. [Link]

-

ecl-logo. (2025). ExperimentFluorescenceSpectroscopy. [Link]

-

University of Maryland. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

- Google Patents. Method of producing purified stilbene compounds.

-

JulietHahn.com. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

-

ResearchGate. (2025). Influence of chemical purification methodologies on the Bridgman growth of trans-stilbene (TSB) crystal, and feasibility studies for X-ray imaging and neutron/gamma discrimination applications. [Link]

-

Pure Synth. 4-Amino-4-(NN-Dimethylamino)Stilbene 98.0%. [Link]

-

YouTube. (2012). The Wittig Reaction Synthesis of Stlbene. [Link]

-

ResearchGate. Dual Fluorescence Phenomenon in 'Push-Pull' Stilbenes | Request PDF. [Link]

- Google Patents. Method in purifying trans-stilbene.

-

NIST Technical Series Publications. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

-

Wiley-VCH. 1 Stilbenes Preparation and Analysis. [Link]

-

RSC Publishing. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes. [Link]

-

ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

-

ACS Publications. (2023). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface | The Journal of Physical Chemistry C. [Link]

-

PMC. (2023). Durable organic nonlinear optical membranes for thermotolerant lightings and in vivo bioimaging. [Link]

-

PMC. (2021). Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization. [Link]

-

ResearchGate. (2025). Electro‐optic properties of the organic salt 4‐N,N‐dimethylamino‐4′‐N′‐methyl‐stilbazolium tosylate. [Link]

-

IBM Research. (1987). Crystal growth and characterization of 4-(N,N-dimethylamino)-3- acetamidonitrobenzene, a new organic material for nonlinear optics for Applied Physics Letters. [Link]

-

ChemRxiv. (2025). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. [Link]

-

Scholarly Publications Leiden University. Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization. [Link]

-

DTIC. Materials for Nonlinear Optics Chemical Perspectives. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A promising material for non-linear optics: observation of second harmonic generation from 4-[N-(4-carboxypentyl)-N-methylamino]-4′-nitrostilbene-coated substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Crystal growth and characterization of 4-(N,N-dimethylamino)-3- acetamidonitrobenzene, a new organic material for nonlinear optics for Applied Physics Letters - IBM Research [research.ibm.com]

- 7. pure-synth.com [pure-synth.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. juliethahn.com [juliethahn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 17. Push-Pull Stilbene: Visible Light Activated Photoremovable Protecting Group for Alcohols and Carboxylic Acids with Fluorescence Reporting Employed for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Solvatochromic Behavior of 4-Amino-4'-(N,N-dimethylamino)stilbene

Executive Summary

This technical guide provides a comprehensive examination of the solvatochromic properties of 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS). Unlike classical "push-pull" stilbene derivatives that feature strong electron-donating and electron-withdrawing groups, ADMAS possesses two electron-donating moieties: an amino group (-NH2) and a dimethylamino group (-N(CH3)2). This unique electronic architecture dictates a distinct photophysical response to solvent environments. This document elucidates the theoretical underpinnings of solvatochromism, presents a detailed experimental framework for characterizing ADMAS, and analyzes its behavior in contrast to well-known solvatochromic probes. We explore the causality behind its attenuated solvatochromic response and discuss its potential applications for researchers, scientists, and drug development professionals interested in probing specific molecular microenvironments.

The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed.[1][2] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule.[1] When a molecule absorbs a photon, its electron distribution is rearranged, leading to an excited state that often possesses a different dipole moment (µₑ) than the ground state (µ₉).

Polar solvent molecules will arrange themselves around the solute to stabilize its dipole moment. If the excited state is more polar than the ground state (µₑ > µ₉), an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for fluorescence (emission), resulting in a bathochromic (red) shift to longer wavelengths. Conversely, the absorption spectrum is typically less affected, leading to a significant increase in the Stokes shift—the difference between the absorption and emission maxima. This is termed positive solvatochromism and is characteristic of many fluorescent probes.

Caption: Principle of positive solvatochromism (for µₑ > µ₉).

The Subject Molecule: 4-Amino-4'-(N,N-dimethylamino)stilbene (ADMAS)

Stilbene derivatives are a cornerstone of research into photochemistry and materials science. The canonical examples used as solvatochromic probes are "push-pull" systems, such as 4-Dimethylamino-4'-nitrostilbene (DANS)[3][4][5] or 4-(dimethylamino)-4'-cyanostilbene (DCS).[6][7][8] These molecules feature a potent electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of a π-conjugated system. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, leading to a large change in dipole moment and pronounced solvatochromism.

ADMAS presents a departure from this classical structure.

Caption: Step-by-step workflow for solvatochromic analysis.

Detailed Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh a small amount of ADMAS and dissolve it in a minimal volume of a readily dissolving solvent like Dichloromethane to prepare a concentrated stock solution (e.g., 1 mM). This minimizes weighing errors.

-

Working Solution Preparation: For each solvent in your series, prepare a dilute working solution (e.g., 1-5 µM) from the stock. Causality: The final absorbance at the maximum wavelength (λ_abs_max) should be kept below 0.1 to avoid inner filter effects, which can distort the emission spectrum and lead to erroneous results. [3]3. Acquire Absorption Spectra:

-

Blank the spectrophotometer using the pure solvent in a quartz cuvette.

-

Measure the absorption spectrum of the corresponding ADMAS solution.

-

Record the wavelength of maximum absorption (λ_abs_max).

-

-

Acquire Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_max determined for that specific solvent. Causality: Exciting at the absorption maximum ensures the most efficient fluorescence emission and consistency across samples.

-

Scan the emission spectrum over a suitable range.

-

Record the wavelength of maximum emission (λ_em_max).

-

Self-Validation: Ensure proper subtraction of dark counts and correct the spectra for the wavelength-dependent sensitivity of the instrument's detector. [3]5. Data Processing and Analysis:

-

Convert all λ_abs_max and λ_em_max values from nanometers (nm) to wavenumbers (cm⁻¹) using the formula: ν̃ (cm⁻¹) = 10⁷ / λ (nm).

-

Calculate the Stokes shift (Δν̃) for each solvent.

-

Look up the dielectric constant (ε) and refractive index (n) for each solvent and calculate the orientation polarizability (Δf).

-

Tabulate all data for clarity.

-

Data Presentation and Interpretation

The collected and processed data should be summarized in a structured table. The following is an illustrative example using hypothetical, yet chemically reasonable, data for ADMAS, anticipating a modest solvatochromic shift.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δν̃, cm⁻¹) |

| Cyclohexane | 2.02 | 1.426 | 0.000 | 360 | 410 | 3371 |

| Toluene | 2.38 | 1.497 | 0.014 | 362 | 418 | 3583 |

| Dichloromethane | 8.93 | 1.424 | 0.217 | 365 | 430 | 4038 |

| Acetone | 20.7 | 1.359 | 0.284 | 366 | 438 | 4363 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 368 | 445 | 4598 |

| Methanol | 32.7 | 1.329 | 0.309 | 368 | 452 | 4812 |

Analysis of the Lippert-Mataga Plot

When the Stokes shift (Δν̃) is plotted against the orientation polarizability (Δf), the resulting graph for ADMAS is expected to show a positive linear correlation, confirming positive solvatochromism. However, the key insight comes from the slope of this plot.

-

For ADMAS (Donor-Donor): We predict a relatively shallow slope. This indicates a small (Δµ²), and therefore a small change in dipole moment upon excitation. The molecule has some charge asymmetry in the ground state due to the differing strengths of the -NH₂ and -N(CH₃)₂ groups, which is slightly altered upon excitation, but there is no large-scale charge transfer across the entire molecule.

-

For DANS (Donor-Acceptor): A similar plot for a push-pull molecule like DANS would exhibit a much steeper slope. This is because the excitation process moves significant electron density from the dimethylamino donor to the nitro acceptor, creating a highly polar excited state and a very large Δµ. [4][5] This comparative analysis is crucial. The attenuated solvatochromic response of ADMAS is not a failure of the molecule as a probe but rather a direct and measurable consequence of its unique "donor-donor" electronic structure.

Applications and Future Directions

While ADMAS may not be suitable for applications requiring dramatic, "turn-on" fluorescence changes in response to bulk solvent polarity, its subtle sensitivity can be leveraged in specialized contexts:

-

Probing Specific Interactions: The modest solvatochromism could make ADMAS a sensitive reporter for environments where specific interactions (like hydrogen bonding to the amino group) are more influential than the general dielectric effect.

-

Biological Microenvironments: In drug development and cell biology, ADMAS could be used to probe protein binding pockets or lipid membrane interfaces where polarity changes are nuanced. Its response would be less likely to be saturated by the highly polar aqueous environment.

-

Materials Science: As a component in polymers or organic frameworks, ADMAS could report on subtle changes in the local polymer conformation or the inclusion of guest molecules.

Future research should focus on:

-

Computational Chemistry: Performing Density Functional Theory (DFT) calculations to compute the ground and excited state dipole moments (µ₉ and µₑ) of ADMAS. [5][9]This would provide a theoretical value for Δµ to validate the experimental results derived from the Lippert-Mataga analysis.

-

Time-Resolved Spectroscopy: Techniques like time-resolved emission spectroscopy can reveal the dynamics of solvent relaxation around the excited ADMAS molecule, providing deeper insight into the solute-solvent interactions. [7][10]

Conclusion

4-Amino-4'-(N,N-dimethylamino)stilbene is an intriguing fluorophore whose solvatochromic behavior provides a valuable lesson in structure-property relationships. By systematically applying the robust experimental and analytical framework detailed in this guide, researchers can quantify its response to solvent polarity. The key finding is that its "donor-donor" structure, in stark contrast to classical "donor-acceptor" probes, results in a smaller change in dipole moment upon excitation and thus a more moderate solvatochromic response. This characteristic does not diminish its utility but rather positions ADMAS as a specialized tool for investigating chemical and biological systems where subtle, rather than dramatic, changes in the molecular environment are of primary interest.

References

-

Cho, M. (2009). Vibrational solvatochromism and electrochromism: Coarse-grained models and their relationships. The Journal of Chemical Physics. [Link]

-

Wortmann, R., et al. (2008). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. Proceedings of the National Academy of Sciences. [Link]

-

Geva, E., et al. (2006). Photophysics of trans-4-(dimethylamino)-4'-cyanostilbene and its use as a solvation probe. The Journal of Physical Chemistry A. [Link]

-

The Royal Society of Chemistry. (n.d.). Dipole Moments and Solvatochromism of Metal Complexes: Principle Photophysical and Theoretical Approach. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Vibrational solvatochromism. Wikipedia. [Link]

-

DeBolt, S. E., & Kollman, P. A. (1995). A theoretical examination of solvatochromism and solute-solvent structuring in simple alkyl carbonyl compounds. Simulations using statistical mechanical free energy perturbation methods. Journal of the American Chemical Society. [Link]

-

Geva, E., et al. (2006). Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2025). Time-resolved emission spectra of 4-dimethylamino-4 '-cyano-stilbene and resveratrol in high viscosity solvents and silica matrices. ResearchGate. [Link]

-

Tuck, K. L., et al. (2024). Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. MDPI. [Link]

-

Oregon Medical Laser Center. (n.d.). 4-Dimethylamino-4'-nitrostilbene. omlc.org. [Link]

-

PureSynth. (n.d.). 4-Amino-4-(NN-Dimethylamino)Stilbene 98.0%. PureSynth. [Link]

-

Al-gamal, A., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

-

ResearchGate. (2025). Photophysics of trans -4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. ResearchGate. [Link]

-

ResearchGate. (2025). Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). ResearchGate. [Link]

-

D'Angelo, D., et al. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-trans-stilbene. PrepChem.com. [Link]

-

University of Wisconsin-River Falls. (n.d.). An Investigation of Solvatochromic Behavior. uwrf.edu. [Link]

-

Beilstein Journals. (n.d.). Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation. Beilstein Journals. [Link]

-

The Royal Society of Chemistry. (n.d.). Charge Transfer and Isomerization Reactions of trans-4-(N-arylamino)stilbenes. The Royal Society of Chemistry. [Link]

-

Semantic Scholar. (2015). Computational Investigations about the Ground and Excited States Properties of Trans-4-N,N-Dimethylamino-4-Nitro-Stilbene (DNS) and Trans-4-N,N-Dimethyl-Amino-4-Cyanostilbene (DCS) Derivatives. Semantic Scholar. [Link]

-

Journal of Chemical Education. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. ACS Publications. [Link]

-

MilliporeSigma. (n.d.). 4-Dimethylamino-4′-nitrostilbene. MilliporeSigma. [Link]

-

IUPAC. (n.d.). Lippert–Mataga equation. The IUPAC Compendium of Chemical Terminology. [Link]

-

Martinez, T. J., et al. (2021). Quantum Mechanics/Fluctuating Charge Protocol to Compute Solvatochromic Shifts. Journal of Chemical Theory and Computation. [Link]

-

Muniz-Miranda, F., et al. (2018). Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: 4-Dimethylamino-4'-nitrostilbene. PubMed. [Link]

-

Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

-

ResearchGate. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. ResearchGate. [Link]

-

Loving, G. S., & Imperiali, B. (2008). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC. [Link]

-

ResearchGate. (n.d.). The Lippert–Mataga plot ranks solvents by polarity, showing spectral shifts. ResearchGate. [Link]

-

SciSpace. (n.d.). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. SciSpace. [Link]

-

ResearchGate. (2009). Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate. ResearchGate. [Link]

Sources

- 1. krypton.mnsu.edu [krypton.mnsu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: 4-Dimethylamino-4'-nitrostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysics of trans-4-(dimethylamino)-4'-cyanostilbene and its use as a solvation probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"fluorescence quantum yield of 4-Amino-4'-(N,N-dimethylamino)stilbene in different solvents"

This guide provides an in-depth technical analysis of the fluorescence quantum yield (

Unlike the widely documented "push-pull" stilbenes (e.g., 4-dimethylamino-4'-nitrostilbene, DANS), this molecule represents a Donor-

Part 1: Mechanistic Principles & Solvatochromism

The Molecular Rotor Mechanism

The fluorescence quantum yield of 4-Amino-4'-(N,N-dimethylamino)stilbene is defined by the competition between radiative decay (fluorescence) and non-radiative torsional relaxation (photoisomerization).

Upon excitation (

-

Low Viscosity Solvents (e.g., Methanol, Acetonitrile): Bond rotation is unhindered.

. The quantum yield is extremely low ( -

High Viscosity Solvents (e.g., Ethylene Glycol, Glycerol): Bond rotation is mechanically impeded.

. The quantum yield increases significantly (

Solvent Polarity Effects (Solvatochromism)

While viscosity is the dominant factor for intensity (

-

Symmetry Breaking: Although the molecule has two donor groups, the dimethylamino group is a stronger donor than the primary amino group, creating a slight asymmetry.

-

Spectral Shift: Increasing solvent polarity stabilizes the excited state, causing a bathochromic (red) shift in the emission spectrum.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) interact specifically with the primary amine (-NH

) and the lone pair of the dimethylamine, potentially altering the radiative rates compared to aprotic solvents like DMSO.

Part 2: Visualization of Photophysical Pathways

The following diagram illustrates the competitive decay pathways that dictate the quantum yield.

Caption: Competitive decay pathways. High viscosity inhibits the S1

Part 3: Experimental Protocol (Relative Method)

Direct measurement of absolute quantum yield requires an integrating sphere. For solvent studies, the Relative Method is preferred for its sensitivity and throughput.

Reference Standard Selection

Choose a standard with spectral overlap and a known

-

Primary Standard: Quinine Sulfate in 0.1 M H

SO-

Why: Excellent stability; emission overlaps well with the blue-green emission of the stilbene derivative.

-

-

Alternative (Non-Polar): 9,10-Diphenylanthracene in Cyclohexane (

).-

Why: Use if the stilbene is insoluble in aqueous acid.

-

Step-by-Step Workflow

Step 1: Sample Preparation

-

Prepare a stock solution of 4-Amino-4'-(N,N-dimethylamino)stilbene in the solvent of interest (e.g., 1 mM).

-

Prepare a dilution series to obtain absorbances (optical density, OD) at the excitation wavelength (

) of 0.02, 0.04, 0.06, 0.08, and 0.10 .-

Critical Control: Keep OD < 0.1 to avoid inner-filter effects (re-absorption of emitted light).[2]

-

Step 2: Spectroscopic Measurement

-

Absorbance: Record UV-Vis spectra for all dilutions against a solvent blank. Note the exact OD at

(e.g., 350 nm or absorption max). -

Fluorescence: Record emission spectra for all dilutions using the exact same

. -